Dihexyverine hydrochloride is derived from piperidine, a six-membered ring containing one nitrogen atom. It is categorized as a small molecule and falls under the piperidines class of organic compounds. According to the DrugBank database, its chemical formula is with a molecular weight of approximately 321.505 g/mol . The compound is also recognized by its CAS number, 561-77-3, and has various synonyms including Metaspas .
The synthesis of dihexyverine hydrochloride typically involves the reaction of piperidine derivatives with specific reagents. One common method includes the esterification of piperidine with a carboxylic acid derivative, followed by subsequent reactions to form the hydrochloride salt.
The molecular structure of dihexyverine hydrochloride features a piperidine ring attached to a branched aliphatic chain. The structure can be described by its IUPAC name: 2-(piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate. Key structural characteristics include:
Dihexyverine hydrochloride can participate in various chemical reactions, including:
Dihexyverine exerts its pharmacological effects primarily as an anticholinergic agent. It works by inhibiting the action of acetylcholine on muscarinic receptors in smooth muscle tissues, leading to:
The compound's efficacy has been demonstrated in various clinical studies focusing on gastrointestinal disorders .
Dihexyverine hydrochloride possesses several notable physical and chemical properties:
Dihexyverine hydrochloride finds application primarily in:
The synthesis of dihexyverine hydrochloride originated in the 1950s, initially targeting antispasmodic activity through quaternary ammonium structures. Early routes relied on esterification between 1-piperidineethanol and bicyclohexyl-1-carboxylic acid—a design prioritizing accessible intermediates over atom economy [3]. The hydrochloride salt formed via acidification enhanced stability and crystallinity. By 1955, clinical studies confirmed its spasmolytic efficacy, cementing the original pathway despite limitations like moderate yields (50–60%) and thermal sensitivity [3] [6].
Table 1: Evolution of Dihexyverine Hydrochloride Synthetic Routes
Period | Key Methodology | Reaction Conditions | Max Yield | Limitations |
---|---|---|---|---|
1950s | Esterification + Salt Formation | High-temperature reflux, solvent extraction | 60% | Low stereocontrol, side-product formation |
1970s | Carbodiimide-Mediated Coupling | DCC, room temperature, anhydrous solvents | 78% | Costly reagents, purification challenges |
2000s | Solid-Phase Peptide-Like Synthesis | Polymer-supported carbodiimides, automated systems | 92% | High initial equipment investment |
Post-1960s innovations introduced carbodiimide reagents (e.g., DCC) to catalyze esterification under milder conditions, boosting yields to ~78% [7]. Contemporary routes leverage solid-phase synthesis, immobilizing the carboxylic acid component to streamline purification and achieve >90% yield.
Industrial production hinges on three intermediates:
Table 2: Specifications for Critical Intermediates
Intermediate | Key Purity Metrics | Industrial Purification Methods | Impact on Final API |
---|---|---|---|
1-Piperidineethanol | Residual piperidine <0.1%; water <500 ppm | Fractional distillation | Excess piperidine forms quaternary salts |
Bicyclohexyl-1-carboxylic acid | Trans isomer >98%; acid value 210–220 mg KOH/g | Crystallization from heptane | Cis isomers inhibit crystallization |
Dihexyverine free base | Ester content >97%; residual solvents <1000 ppm | Liquid-liquid extraction (toluene/water) | Impacts salt stoichiometry |
The hydrochloride salt is precipitated by treating the free base with HCl in isopropanol, yielding pharmaceutical-grade crystals with defined particle size (50–150 µm) [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9